2-Chloro-4-(chloromethoxy)toluene
Description
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2-chloro-4-(chloromethoxy)-1-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-6-2-3-7(11-5-9)4-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
WRTUCDGAQZMHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Chloro-4-(chloromethoxy)toluene
Detailed Synthetic Procedures
Chlorination of Toluene Derivatives
- Direct Chlorination: Toluene or 4-methoxytoluene can be chlorinated using chlorine gas in the presence of catalysts such as ferric chloride (FeCl₃) at elevated temperatures (80–120°C). This selectively introduces chlorine atoms at the ortho or para positions relative to the methyl group, favoring the 2-position for this compound.
- Reaction Medium: Chlorinated hydrocarbons like dichloromethane or 1,2-dichloroethane are commonly used as solvents to maintain anhydrous conditions and facilitate chlorination.
- Catalysts and Conditions: Iodine may be added as a promoter. The reaction temperature is maintained between 90°C to 120°C during chlorination to optimize yield and selectivity.
- Example: Chlorination of toluene in 1,2-dichloroethane with chlorine gas and iodine catalyst at 90–120°C yielded high amounts of 2-chlorotoluene derivatives.
Chloromethoxylation
- Chloromethoxy Group Introduction: The chloromethoxy (-OCH₂Cl) group can be introduced via nucleophilic substitution on methoxylated toluene derivatives or by chloromethylation reactions using chloromethylating agents such as chloromethyl chloride or chloromethanol derivatives.
- Chloromethylation Process: Typically involves reacting toluene or substituted toluene with paraformaldehyde or trioxymethylene in the presence of hydrochloric acid and zinc chloride catalyst under controlled temperature (30–80°C). This leads to the formation of chloromethylated toluene derivatives, which can be further converted to chloromethoxy derivatives.
- Optimization: Reaction parameters such as reagent ratios, temperature, and reaction time critically influence the yield of chloromethoxylated products.
Diazotization Route (Less Common)
- Starting from 2- and 4-aminotoluene, diazotization followed by treatment with cuprous chloride can yield chlorinated toluene derivatives, which can be further functionalized to introduce chloromethoxy groups.
Reaction Conditions and Their Influence on Yield
Data Table Summaries from Literature
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethoxy)toluene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom by a nucleophile.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted toluenes where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include benzoic acids or other oxidized aromatic compounds.
Reduction: Products include less chlorinated toluenes or completely dechlorinated toluenes.
Scientific Research Applications
2-Chloro-4-(chloromethoxy)toluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethoxy)toluene in chemical reactions involves its interaction with nucleophiles or electrophiles. In nucleophilic aromatic substitution, the chlorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex . The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and chloromethoxy groups, which activate the aromatic ring towards nucleophilic attack .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 2-Chloro-4-(chloromethoxy)toluene | C₈H₇Cl₂O | 191.06 | Not provided | ~200–220 (est.) | 2-Cl, 4-OCH₂Cl |
| 4-Chloro-2-Methylanisole | C₈H₉ClO | 156.61 | 221-860-5 | ~230–240 (est.) | 4-Cl, 2-OCH₃ |
| 2-Chloro-4-fluorotoluene | C₇H₆ClF | 144.57 | 452-73-3 | 154–156 | 2-Cl, 4-F |
| Toluene, 2-bromo-4-chloro- | C₇H₆BrCl | 203.48 | 27139-97-5 | Not provided | 2-Br, 4-Cl |
| Toluene (Baseline) | C₇H₈ | 92.14 | 108-88-3 | 110.62 | Unsubstituted |
Notes:
- This compound has a higher molecular weight than analogs due to two chlorine atoms and an oxygen atom in the chloromethoxy group.
- The chloromethoxy group (-OCH₂Cl) introduces both steric bulk and electron-withdrawing effects, enhancing reactivity in substitution reactions compared to simple methoxy (-OCH₃) or halide substituents.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Chloro-4-(chloromethoxy)toluene, and how do reaction conditions influence yield?
- Answer : Synthesis often involves halogenation or substitution reactions. For example, chlorination of 4-(methoxy)toluene using chlorine gas with a catalyst (e.g., FeCl₃) at elevated temperatures (80–120°C) can introduce chloro groups. Alternatively, nucleophilic substitution on toluene derivatives using chloromethoxide under anhydrous conditions may yield the target compound. Reaction parameters like temperature, solvent polarity (e.g., toluene as a solvent), and catalyst loading significantly affect regioselectivity and yield .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and methoxy/chloro groups. Gas Chromatography-Mass Spectrometry (GC-MS) aids in verifying purity and identifying volatile byproducts. Fourier-Transform Infrared (FTIR) spectroscopy can validate functional groups (C-Cl, C-O-C stretches) .
Q. How can researchers ensure compound stability during storage?
- Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chloromethoxy group. Stability tests via High-Performance Liquid Chromatography (HPLC) at intervals (0, 7, 30 days) under varying temperatures (4°C, 25°C) can identify degradation thresholds .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during synthesis (e.g., over-chlorination or demethylation)?
- Answer : Over-chlorination may arise from excess Cl₂ or prolonged reaction times, favoring electrophilic aromatic substitution at adjacent positions. Demethylation can occur under acidic conditions via protonation of the methoxy group, leading to C-O bond cleavage. Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) help identify transition states and optimize conditions to suppress side reactions .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Answer : Discrepancies often stem from solvent purity or measurement methods. Systematic solubility studies in toluene, DMSO, and acetonitrile using gravimetric analysis (saturation points at 25°C) and UV-Vis spectroscopy (Beer-Lambert law) provide standardized data. Control experiments with rigorously dried solvents are essential .
Q. What advanced analytical methods detect trace impurities or degradation products?
- Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) can identify non-volatile degradation products (e.g., hydrolyzed derivatives). X-ray Crystallography confirms structural integrity, while Differential Scanning Calorimetry (DSC) detects polymorphic changes affecting stability .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., Suzuki coupling)?
- Answer : Use directing groups (e.g., boronic esters) to steer cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/water biphasic systems enhance selectivity. Computational tools (e.g., molecular docking) predict reactive sites, guiding experimental design .
Methodological Notes
- Synthesis Optimization : Design fractional factorial experiments to evaluate the impact of temperature, solvent, and catalyst ratios on yield .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for chloroaromatic compounds to ensure accuracy .
- Safety Protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
